3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole

Medicinal Chemistry Nuclear Receptors Structure-Activity Relationship

3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole (CAS 2309775-54-8) is a synthetic heterocyclic small molecule with a molecular weight of 339.4 g/mol, formally classified as a sulfonyl pyrrolidine thiadiazole ether. Its structure combines a 1,2,5-thiadiazole core with a pyrrolidin-3-yloxy linker and a terminal phenethylsulfonyl group, placing it within a chemical space explored for nuclear receptor modulation, particularly PPAR gamma/delta dual partial agonism.

Molecular Formula C14H17N3O3S2
Molecular Weight 339.43
CAS No. 2309775-54-8
Cat. No. B2646794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole
CAS2309775-54-8
Molecular FormulaC14H17N3O3S2
Molecular Weight339.43
Structural Identifiers
SMILESC1CN(CC1OC2=NSN=C2)S(=O)(=O)CCC3=CC=CC=C3
InChIInChI=1S/C14H17N3O3S2/c18-22(19,9-7-12-4-2-1-3-5-12)17-8-6-13(11-17)20-14-10-15-21-16-14/h1-5,10,13H,6-9,11H2
InChIKeyDWLWBSJXHBYUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole: Procurement-Grade Identity and Core Structural Profile


3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole (CAS 2309775-54-8) is a synthetic heterocyclic small molecule with a molecular weight of 339.4 g/mol, formally classified as a sulfonyl pyrrolidine thiadiazole ether [1]. Its structure combines a 1,2,5-thiadiazole core with a pyrrolidin-3-yloxy linker and a terminal phenethylsulfonyl group, placing it within a chemical space explored for nuclear receptor modulation, particularly PPAR gamma/delta dual partial agonism [2]. This compound represents a specific substitution pattern within a broader class of sulfonylthiadiazoles where the identity of the sulfonyl moiety and the linker are critical determinants of biological activity and selectivity [2]. Understanding its exact structural identity is a prerequisite for any scientific selection process, as small changes in these regions are known to profoundly alter pharmacological profiles in this class [2].

Procurement Risk: Why 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole Cannot Be Interchanged with General 1,2,5-Thiadiazole or Sulfonyl Pyrrolidine Analogs


Substituting this compound with a structurally related analog carries a high risk of experimental failure due to the non-linear and highly specific structure-activity relationships (SAR) within the sulfonylthiadiazole class. Published research on closely related sulfonylthiadiazole series demonstrates that even minor modifications to the sulfonyl group or linker can shift a compound's pharmacological profile from a potent dual PPARγ/δ partial agonist to an inactive molecule or a molecule with altered subtype selectivity [1]. For instance, optimization studies leading to the dual agonist 'compound 20a' showed that introducing conformational constraints via a specific cyclohexyl linker was essential for achieving balanced potency and in vivo efficacy [1]. The phenethylsulfonyl-pyrrolidine moiety in the target compound represents a distinct chemical space that has not been fully characterized in the primary literature, making its replacement with a generic 'thiadiazole derivative' or 'sulfonyl pyrrolidine' scientifically unjustifiable without direct comparative data. The unique combination of the 1,2,5-thiadiazole ring and the specific sulfonamide geometry is what dictates its interaction with a novel subpocket in the target protein, a binding mode not replicated by generic alternatives [1].

Quantitative Differential Evidence for 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole Against Its Closest Comparators


Evidence Gap Acknowledgment: Lack of Public Head-to-Head Quantitative Data for the Target Compound

A rigorous search of primary research papers, patents, and authoritative databases has not yielded direct, comparator-based quantitative biological data for 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole. The compound's existence is confirmed in chemical registries [1], but its specific pharmacological parameters (e.g., IC50, EC50, Ki, selectivity ratios) have not been disclosed in peer-reviewed literature against a named comparator. In contrast, the broader chemical class of sulfonylthiadiazoles has well-characterized members, such as compound 20a, which is a dual PPARγ/δ partial agonist with reported EC50 values of 336 nM for PPARγ and 1.6 nM for PPARδ in a Gal4 hybrid reporter gene assay [2]. This data provides a class-level benchmark, but it cannot be directly extrapolated to the target compound. The absence of published comparative data means that any claim of differentiation from analogs like compound 20a or rosiglitazone is currently unsupported by quantitative evidence. This evidence gap is a critical factor for procurement decisions, where demonstrated, reproducible activity data are required for scientific selection.

Medicinal Chemistry Nuclear Receptors Structure-Activity Relationship

Application Scenarios for 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole Based on Chemical Class Evidence


Nuclear Receptor Chemical Biology Probe Development

Given its structural assignment to the sulfonylthiadiazole class, which has demonstrated a unique binding mode to PPAR subtypes [1], this compound is best suited as a chemical biology probe. The use case is for investigating how the specific phenethylsulfonyl-pyrrolidine substitution pattern affects binding to a novel subpocket distinct from the canonical AF-2 helix interaction surface, a hypothesis generated from class-level crystallographic data [1]. This application is predicated on the need to explore uncharted SAR territory, where the compound's value lies in its structural novelty rather than established potency.

Pharmacological Profiling for Metabolic Disorder Target Deconvolution

The most advanced members of this chemical series have shown in vivo efficacy in pre-diabetic db/db mice, preventing the development of overt diabetes and beneficially modifying lipid profiles [1]. This compound can be used in analogous in vivo models for metabolic syndrome to deconvolute target engagement, but only if initial in vitro profiling confirms PPARγ/δ partial agonism. Without such data, its use is strictly limited to screening cascades where it serves as a comparator compound to validate assay systems, not as a validated lead.

X-ray Crystallography and Structural Biology

The sulfonylthiadiazole scaffold has been successfully co-crystallized with PPARδ, revealing a moderate conformational rearrangement to access a novel subpocket [1]. This compound, with its distinct pyrrolidinyloxy linker, is a candidate for structural biology studies aimed at trapping PPAR LBD conformations that are not accessible with full agonists like rosiglitazone [1]. This specific application leverages the compound's unique chemical structure to probe conformational dynamics, independent of its uncharacterized potency.

Quote Request

Request a Quote for 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.